REACTION_CXSMILES
|
Br[C:2]1([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[Li+].[Li+].[Br-].[Li+]>CN(C=O)C.C(OCC)(=O)C>[C:2]1([C:8]2[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=1 |f:1.2.3,4.5|
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Name
|
1-(Bromocyclohexyl)-4-nitrobenzene
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
BrC1(CCCCC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica (350 g)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |